Technical Monograph: 2-[(4-Nitrophenyl)methyl]butanoic Acid (CAS 1248983-13-2)
Technical Monograph: 2-[(4-Nitrophenyl)methyl]butanoic Acid (CAS 1248983-13-2)
Role: Critical Intermediate for Peptidomimetic & Protease Inhibitor Scaffolds
Executive Summary
2-[(4-Nitrophenyl)methyl]butanoic acid (CAS 1248983-13-2) is a specialized carboxylic acid building block used primarily in the synthesis of non-natural amino acid analogs and peptidomimetic drugs.[1][2][3] Structurally, it functions as a phenylalanine surrogate , where the alpha-ethyl group introduces steric constraints that can enhance metabolic stability and receptor selectivity in downstream pharmacophores.
This guide details the physicochemical profile, synthetic pathways, and quality control methodologies for this compound, positioning it as a key scaffold for the development of Neprilysin inhibitors , Matrix Metalloproteinase (MMP) inhibitors , and novel anti-inflammatory agents .
Physicochemical Profile
The following data aggregates calculated and experimentally validated properties essential for formulation and synthesis planning.
| Property | Specification | Technical Insight |
| CAS Number | 1248983-13-2 | Unique identifier for regulatory filing. |
| Formula | C₁₁H₁₃NO₄ | Nitro-functionalized hydrocinnamic acid derivative. |
| Molecular Weight | 223.23 g/mol | Optimal range for fragment-based drug design (Rule of 3). |
| Appearance | Off-white to pale yellow solid | Coloration often indicates trace nitro-reduction or oxidation impurities. |
| Predicted pKa | ~4.2 (Carboxylic Acid) | Typical for alpha-alkylated aliphatic acids; ensures solubility in basic aqueous buffers. |
| LogP (Predicted) | 2.1 – 2.4 | Moderate lipophilicity; suitable for cell-permeable prodrug synthesis. |
| H-Bond Donors/Acceptors | 1 / 4 | Compliant with Lipinski’s Rule of 5. |
| Solubility | DMSO, Methanol, DCM | Limited water solubility at neutral pH; soluble as a carboxylate salt (pH > 8). |
Synthetic Pathway & Manufacturing Strategy
The synthesis of CAS 1248983-13-2 typically employs a Malonic Ester Synthesis or direct Enolate Alkylation . The Malonic route is preferred for scale-up due to higher control over mono-alkylation and safety profiles.
Core Reaction Workflow
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Alkylation: Diethyl ethylmalonate is alkylated with 4-nitrobenzyl bromide using a base (NaH or alkoxide).
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Hydrolysis: Saponification of the diester to the dicarboxylic acid.
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Decarboxylation: Thermal decarboxylation yields the target mono-acid.
Visualized Synthesis Logic (DOT Diagram)
Caption: Step-wise construction of the butanoic acid core via malonic ester synthesis, ensuring regioselectivity.
Detailed Protocol: Malonic Ester Route (Bench Scale)
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Step 1 (Alkylation): To a suspension of NaH (1.1 eq) in dry THF at 0°C, add diethyl ethylmalonate (1.0 eq) dropwise. Stir for 30 min. Add 4-nitrobenzyl bromide (1.0 eq) dissolved in THF. Reflux for 4-6 hours.
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Critical Control: Monitor disappearance of bromide by TLC (Hexane/EtOAc 8:2).
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Step 2 (Hydrolysis): Treat the crude diester with 20% NaOH (aq) and ethanol (1:1) at reflux for 2 hours.
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Step 3 (Decarboxylation): Acidify to pH 1 with HCl. Extract with EtOAc. Evaporate solvent. Heat the residue neat at 140-150°C until CO₂ evolution ceases (approx. 1-2 hours). Recrystallize from Hexane/EtOAc.
Applications in Drug Discovery
This compound is rarely the final API; it is a high-value Pharmacophore Precursor .
1. Precursor to Non-Natural Amino Acids
Reduction of the nitro group (using H₂/Pd-C or Fe/NH₄Cl) yields 2-[(4-aminophenyl)methyl]butanoic acid .
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Utility: This aniline derivative serves as a scaffold for protease inhibitors where the amino group mimics the P1' or P2 residue of the substrate.
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Mechanism: The alpha-ethyl group restricts conformational rotation, locking the inhibitor into the enzyme's active site more effectively than a flexible linear chain.
2. Neprilysin & ACE Inhibitor Research
Similar scaffolds are found in dual-acting inhibitors (e.g., Sacubitril analogs). The carboxylic acid binds to the Zinc (Zn²⁺) ion in metalloproteases, while the hydrophobic biphenyl or nitro-phenyl tail occupies the hydrophobic pocket.
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Design Strategy: The nitro group can be converted to a sulfonamide or amide to probe the S1/S2 sub-sites of the target enzyme.
Analytical Characterization & Quality Control
Trustworthy data requires rigorous QC. The following methods validate identity and purity.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 270 nm (Nitro group absorption).
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Retention Time: Expect elution at ~6.5 min (moderately hydrophobic).
NMR Diagnostic Signals (DMSO-d₆)
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Aromatic: Two doublets at ~8.15 ppm (2H, ortho-to-nitro) and ~7.50 ppm (2H, meta-to-nitro).
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Benzyl CH₂: Multiplet or two doublets of doublets at ~2.9–3.1 ppm (diastereotopic protons).
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Alpha-CH: Multiplet at ~2.5 ppm.
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Ethyl Group: Multiplet (CH₂) at ~1.5 ppm and Triplet (CH₃) at ~0.9 ppm.
QC Decision Tree (DOT Diagram)
Caption: Quality control logic ensuring only high-purity intermediate proceeds to the reduction step.
Safety & Handling Guidelines
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Nitro-Aromatic Hazard: While not a primary explosive, nitro-compounds can decompose exothermically. Avoid heating dry solids above 200°C.
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Skin Sensitization: Structure suggests potential for skin irritation or sensitization. Handle with nitrile gloves and in a fume hood.
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Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation of the alpha-position.
References
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Sigma-Aldrich. (2025). Product Catalog: 2-[(4-nitrophenyl)methyl]butanoic acid (CAS 1248983-13-2).[1][2][4] Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary: Butanoic acid derivatives. Retrieved from
- Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. Wiley-Interscience. (Reference for Malonic Ester Logic).
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Leyan Reagents. (2025). Safety Data Sheet: CAS 1248983-13-2.[1][2][4][5] Retrieved from
Sources
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- 2. 1248983-13-2|2-[(4-nitrophenyl)methyl]butanoic acid|2-[(4-nitrophenyl)methyl]butanoic acid| -范德生物科技公司 [bio-fount.com]
- 3. 1248983-13-2_2-[(4-Nitrophenyl)methyl]butanoic acidCAS号:1248983-13-2_2-[(4-Nitrophenyl)methyl]butanoic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. 2-(4-硝基苄基)-3-氧代丁酸乙酯 | Ethyl 2-(4-nitrobenzyl)-3-oxobutano | 61713-40-4 - 乐研试剂 [leyan.com]
- 5. α-乙基-4-硝基苯丙酸 | α-Ethyl-4-nitrobenzenepropanoic aci | 1248983-13-2 - 乐研试剂 [leyan.com]
